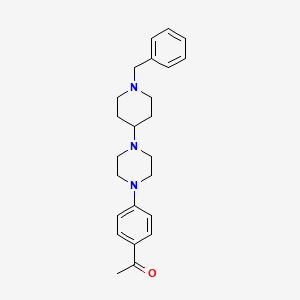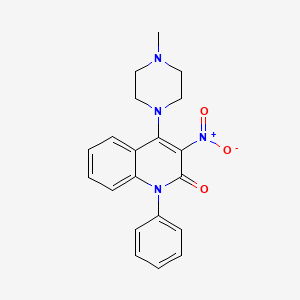![molecular formula C13H13N5O4 B2802830 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide CAS No. 1986550-41-7](/img/structure/B2802830.png)
1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, would have a planar structure due to the presence of two double bonds . The methoxyphenyl group would also have a planar structure, while the carboxamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination compounds . The methoxyphenyl and carboxamide groups could also potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl and carboxamide groups could potentially influence its solubility, while the triazole ring could contribute to its stability .Scientific Research Applications
Synthesis and Structural Characterization
Research has been dedicated to the synthesis and structural determination of compounds with similar structures to 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide. For instance, the synthesis and structure determination of related triazole derivatives have been reported, showcasing methods to achieve high yields and confirm structural integrity via spectroscopic methods and X-ray diffraction (Kariuki et al., 2022). Another study focused on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, indicating the importance of such interactions in crystal engineering and molecular design (Ahmed et al., 2020).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of triazole derivatives. The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have shown good or moderate activities against tested microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2007). Another example is the synthesis, characterization, and antimicrobial evaluation of azole derivatives, including triazoles, which displayed activity against various microorganisms, underscoring the versatility of these compounds in antimicrobial research (Başoğlu et al., 2013).
Antioxidant and Enzyme Inhibition Activities
Compounds bearing the triazole ring have also been evaluated for their antioxidant properties. For instance, the synthesis and in vitro antioxidant activities of new derivatives were explored, demonstrating the potential of these molecules in oxidative stress-related applications (Gürbüz et al., 2020). Additionally, research into cholinesterase inhibitors has identified S-alkylated triazole thiols as potent inhibitors, indicating their potential in treating diseases like Alzheimer's (Arfan et al., 2018).
Corrosion Inhibition
The corrosion inhibition efficacy of triazole derivatives on mild steel in hydrochloric acid medium has been assessed, revealing high inhibition efficiency, which could be beneficial in industrial applications to prevent corrosion (Bentiss et al., 2009).
Future Directions
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-22-8-4-2-7(3-5-8)9(19)6-18-11(13(15)21)10(12(14)20)16-17-18/h2-5H,6H2,1H3,(H2,14,20)(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROSWAFQPFRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)
![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)
![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)
![(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2802765.png)

![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)